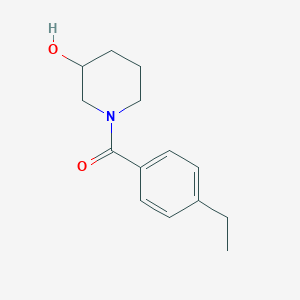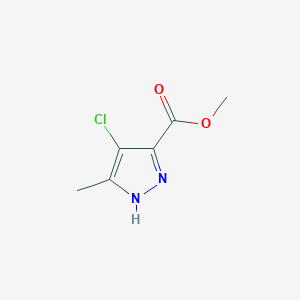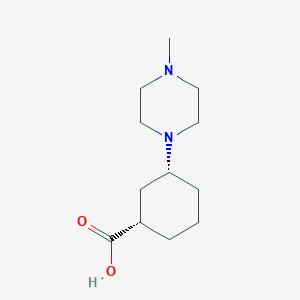![molecular formula C12H10ClN3O B1463426 8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255779-21-5](/img/structure/B1463426.png)
8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one contains a total of 29 bonds, including 19 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, 1 secondary amide (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
[1,4]Diazepino[2,3-h]quinolone carboxylic acid, a derivative related to 8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one, has been prepared using PPA-catalyzed thermal lactamization. These compounds demonstrate interesting antibacterial activity, particularly against Gram-positive strains. However, no anticancer activity was observed against solid breast cancer cell line MCF-7 cells or a human breast adenocarcinoma cell line (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).
The synthesis of 1,2‐diazepino[3,4‐b]‐quinoxalines, closely related to the compound of interest, has been achieved through a 1,3-dipolar cycloaddition reaction. These compounds exhibit specific tautomeric structures in solution (Kim et al., 1990).
Antimicrobial and Cytogenetic Studies
Diazepino quinoline derivatives, synthesized via Vilsmeier conditions applied to 4-hydroxyquinaldines, have been explored for their antibacterial and antifungal properties. These studies also included cytogenetic analysis (Nandha Kumar et al., 2003).
Another study synthesized novel 1,2-diazepino[3,4-b]quinoxalines, similar in structure to the compound , using a 1,3-dipolar cycloaddition reaction. These compounds were further converted into tetrahydro derivatives (Kim et al., 1990).
Algicidal Activity
- Synthesis of novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines has been reported, demonstrating good algicidal activities against certain algae strains (Kim et al., 2000).
Synthesis of Analogues and Structural Studies
- The synthesis of 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, closely related analogues, has been achieved. These compounds were synthesized by oxidative-hydrolytic ring transformation (Kurasawa et al., 2005).
Eigenschaften
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-1-2-7-10-8(6-16-11(7)9)12(17)15-5-4-14-10/h1-3,6,14H,4-5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYROCIDGLTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=C3C(=C2N1)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)





![[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1463356.png)



![1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1463365.png)
![(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol](/img/structure/B1463366.png)